molecular formula C27H22N2O6 B2919394 Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate CAS No. 1114648-18-8

Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate

Cat. No. B2919394
CAS RN: 1114648-18-8
M. Wt: 470.481
InChI Key: SYTAUHXMOCUBHL-UHFFFAOYSA-N
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Description

The molecule contains several functional groups including an ethyl ester, a quinoline, a benzodioxole, and an amide. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecule has a complex structure with multiple aromatic rings (quinoline and benzodioxole), which could contribute to its stability and possibly its reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the benzodioxole group can participate in reactions with electrophiles, and the ester group can undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of an ester group suggests that the compound might have a fruity smell. The compound is likely to be solid at room temperature .

Scientific Research Applications

Synthesis and Cytotoxicity

The synthesis of novel heterocycles, including compounds structurally related to Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate, has been explored for potential antitumor applications. For instance, a study by Saleh et al. (2020) detailed the coupling of ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate with diazotized anilines, leading to various derivatives with cytotoxic activity against cancer cell lines like MCF7, HepG2, and HCT-116. The most potent compound from this study showed significant binding affinity towards tested proteins, suggesting its potential in inducing apoptosis in cancer cells (Saleh, Hassaneen, Mohamed, & Mohamed, 2020).

Antimicrobial Agents

Another aspect of research focuses on the synthesis of quinoline derivatives as potential antimicrobial agents. Desai, Shihora, and Moradia (2007) reported the synthesis of new quinazolines with significant antibacterial and antifungal activities against organisms such as Escherichia coli and Staphylococcus aureus. This work highlights the broad-spectrum antimicrobial potential of quinoline derivatives, underscoring their relevance in developing new therapeutic agents (Desai, Shihora, & Moradia, 2007).

Molecular Docking and Biological Evaluation

Further extending the applications, Riadi et al. (2021) described the synthesis of a quinazolinone-based derivative demonstrating potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases. This compound showed significant cytotoxic activity against various human cancer cell lines, suggesting its potential as an effective anti-cancer agent. The study underscores the importance of molecular docking and biological evaluation in identifying promising leads for cancer therapy (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).

Synthetic Methodologies

The research also encompasses the development of novel synthetic methodologies for constructing quinoline derivatives. For example, Duan et al. (2013) efficiently synthesized a series of tetrahydrobenzo[g]chromene derivatives from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, showcasing a one-pot multicomponent reaction that highlights the versatility and potential of such compounds in organic synthesis and medicinal chemistry applications (Duan, Wang, Xu, Kang, Zhang, Song, & Deng, 2013).

Future Directions

The future research directions for this compound could include studying its synthesis, reactivity, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of functional groups that are often found in biologically active molecules .

properties

IUPAC Name

ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O6/c1-2-32-27(31)18-8-10-21-20(12-18)24(14-22(29-21)17-6-4-3-5-7-17)33-15-26(30)28-19-9-11-23-25(13-19)35-16-34-23/h3-14H,2,15-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTAUHXMOCUBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate

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